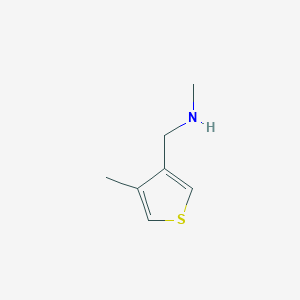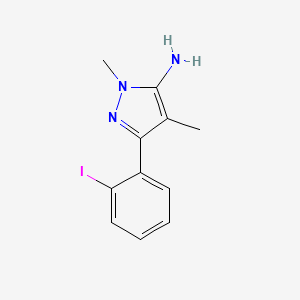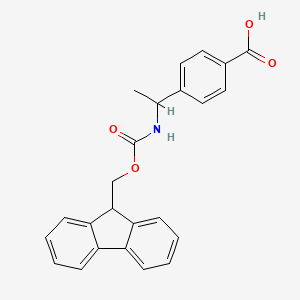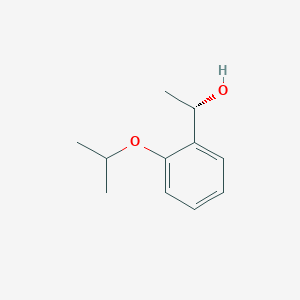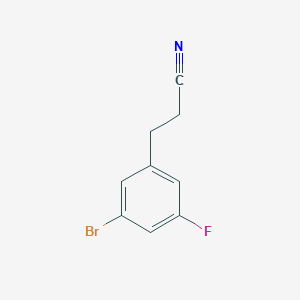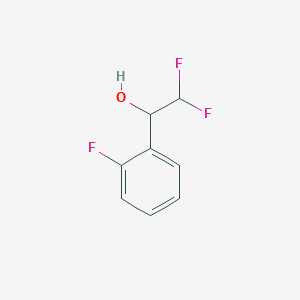![molecular formula C11H20O B13623895 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol is a chemical compound with the molecular formula C11H20O. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane, which is a bicyclic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of the butane chain, which is further connected to the bicyclo[2.2.1]heptane structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]heptane derivatives.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with a suitable bicyclo[2.2.1]heptane derivative to introduce the butan-2-ol moiety.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the pure product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing the compound’s activity and specificity. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Norborneol: A similar compound with a hydroxyl group attached to the bicyclo[2.2.1]heptane structure.
Isoborneol: Another derivative with a different stereochemistry.
Borneol: A bicyclic alcohol with similar properties but different applications.
Uniqueness
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol is unique due to its extended butan-2-ol chain, which provides additional functionalization opportunities compared to simpler bicyclic alcohols. This structural feature allows for more diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)butan-2-ol |
InChI |
InChI=1S/C11H20O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h8-12H,2-7H2,1H3 |
InChI Key |
OIJZAAKPXGUIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CC2CCC1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol](/img/structure/B13623821.png)

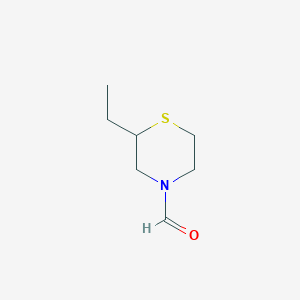
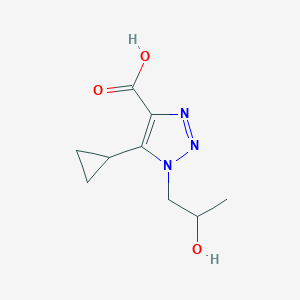
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)
![4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13623865.png)

